2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.: 391226-46-3
Cat. No.: VC4851084
Molecular Formula: C18H16ClN3OS
Molecular Weight: 357.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391226-46-3 |
|---|---|
| Molecular Formula | C18H16ClN3OS |
| Molecular Weight | 357.86 |
| IUPAC Name | 2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C18H16ClN3OS/c1-10-8-11(2)15(12(3)9-10)17-21-22-18(24-17)20-16(23)13-6-4-5-7-14(13)19/h4-9H,1-3H3,(H,20,22,23) |
| Standard InChI Key | LWSNNTJSEPJERP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)C |
Introduction
Molecular Formula and Weight
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Molecular Formula: C16H14ClN3OS
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Molecular Weight: Approximately 331.82 g/mol
Structural Features
This compound contains:
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A benzamide group, which is a functional group derived from benzoic acid.
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A 1,3,4-thiadiazole ring, known for its electron-rich sulfur and nitrogen atoms.
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A 2-chlorobenzoyl moiety, contributing to its hydrophobic and potential pharmacophoric properties.
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A trimethylphenyl substituent, enhancing lipophilicity.
Chemical Representation
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SMILES Notation:
CC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl) -
InChIKey: Not available in the provided data.
Synthesis Pathway
The synthesis of compounds like this typically involves:
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Formation of the thiadiazole ring via cyclization of thiosemicarbazides with appropriate reagents like carboxylic acids or their derivatives.
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Coupling of the thiadiazole intermediate with a substituted benzoyl chloride to introduce the benzamide functionality.
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Purification using recrystallization or chromatographic techniques.
Experimental conditions such as solvent choice (e.g., pyridine), temperature control, and reaction time are critical in achieving high yield and purity.
Antimicrobial Potential
Thiadiazole derivatives are known for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-donating groups (e.g., trimethylphenyl) can enhance these properties by improving membrane permeability.
Anticancer Studies
Benzamide-thiadiazole hybrids often exhibit cytotoxic effects on cancer cell lines by interacting with DNA or inhibiting enzymes involved in cell proliferation. Molecular docking studies could reveal potential binding affinities to targets like kinases or topoisomerases.
Anti-inflammatory Effects
The thiadiazole moiety has been associated with inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes or lipoxygenases (LOX).
Potential Applications
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Pharmaceutical Development: As a lead compound for designing drugs targeting infections or cancers.
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Agriculture: Possible use as a fungicide or pesticide due to its thiadiazole core.
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Material Science: Thiadiazoles have applications in designing materials with specific electronic properties.
Research Gaps and Future Directions
While the compound's structure suggests promising biological activities, further studies are needed:
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In vitro and in vivo testing to confirm its efficacy and safety.
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Molecular docking and dynamics simulations to identify potential drug targets.
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Structure-activity relationship (SAR) analysis to optimize its pharmacological profile.
This information provides a comprehensive overview of the compound's chemical nature, synthesis, biological relevance, and potential applications based on existing knowledge of thiadiazole derivatives. Further experimental data would be required to fully characterize its properties and applications.
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